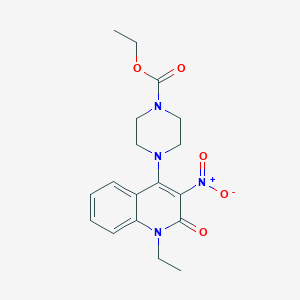

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a nitro group, and a piperazine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where the nitroquinoline intermediate reacts with ethyl piperazine-1-carboxylate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 3 of the quinolinone ring is a prime site for reduction. In related compounds, nitro groups are reduced to amines using catalytic transfer hydrogenation (Pd/C with ammonium formate) or tin chloride under acidic conditions .

Example Reaction Pathway:

NitroquinolinonePd/C, EtOHNH4HCO2Aminoquinolinone

Key Conditions:

-

Solvent: Ethanol or trifluoroethanol

-

Temperature: 120°C (microwave irradiation)

Functionalization of the Piperazine Ring

The piperazine moiety can undergo nucleophilic substitution or alkylation. For instance:

-

Ester Hydrolysis: The ethyl carboxylate group may be hydrolyzed to a carboxylic acid under basic (NaOH) or acidic (HCl) conditions .

-

Amide Formation: Reaction with amines (e.g., via EDCI/HOBt coupling) could replace the ester with amides .

Example Hydrolysis Reaction:

Ethyl esterNaOH/MeOHH2OCarboxylic acid

Typical Conditions:

-

Base: 1M NaOH in methanol

-

Temperature: Reflux (60–80°C)

Substitution at the Quinolinone Core

The 4-position of the quinolinone (occupied by piperazine) is typically installed via Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr) . For example:

-

Buchwald Coupling: Piperazine derivatives are introduced using palladium catalysts (e.g., Pd(OAc)₂) and ligands (rac-BINAP) .

-

SNAr Reactions: Chloroquinolinones react with piperazine in polar aprotic solvents (e.g., NMP) under microwave heating .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂, rac-BINAP |

| Solvent | Toluene or NMP |

| Temperature | 120–160°C (microwave) |

| Yield | 65–80% |

Modification of the Ethyl Substituent

The N1-ethyl group on the quinolinone could be modified via alkylation or oxidation:

-

Oxidation: Conversion to a ketone using strong oxidizers (e.g., KMnO₄) .

-

Alkylation: Replacement with bulkier alkyl chains via SN2 reactions (e.g., using NaH and alkyl halides) .

Cyclization Reactions

The quinolinone scaffold may participate in cycloadditions or intramolecular condensations. For example, the nitro group (after reduction to an amine) could form fused heterocycles via reactions with carbonyl compounds .

Stability and Degradation Pathways

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Activity : Quinoline derivatives, including ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, have been reported to exhibit antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential : Research has shown that quinoline derivatives possess cytotoxic effects against several cancer cell lines. This compound has demonstrated promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity could be beneficial in treating diseases characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ibrahim et al. evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research effort, the cytotoxic effects of this compound were tested against several cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that the compound induced apoptosis and significantly reduced cell viability compared to controls .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar quinoline core but with different functional groups.

4- [2- (3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido) ethyl]benzene sulfonamide: Contains a pyrroline ring instead of a piperazine ring.

Uniqueness

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is unique due to its combination of a nitroquinoline core and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying various biochemical pathways and developing new therapeutic agents.

Actividad Biológica

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C22H22N4O5 with a molecular weight of 422.4 g/mol. The compound features a nitro group and a piperazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 422.4 g/mol |

| CAS Number | 886159-32-6 |

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The presence of the nitro group enhances its reactivity and potential for enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound's ability to inhibit AChE could make it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

- AChE Inhibition : A study demonstrated that derivatives of quinoline could inhibit AChE activity effectively. For instance, compounds similar to Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine showed IC50 values ranging from 0.23 μM to 0.64 μM, indicating significant potency compared to standard drugs like donepezil (IC50 = 0.12 μM) .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of quinoline derivatives, highlighting that modifications at the piperazine position could enhance activity against various bacterial strains. The study suggested that the introduction of electron-withdrawing groups, such as nitro groups, increases antimicrobial potency .

- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that certain derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating potential as anticancer agents. These findings suggest that structural modifications could lead to compounds with enhanced selectivity and reduced toxicity .

Synthetic Routes

The synthesis of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine involves several steps:

- Formation of the Quinoline Core : Typically achieved via the Skraup synthesis method involving aniline derivatives.

- Introduction of Piperazine : This step often involves nucleophilic substitution reactions where piperazine reacts with activated quinoline derivatives.

- Carboxylation : The final step introduces the carboxylate group through esterification reactions.

Industrial Production Methods

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts may be utilized to facilitate reactions and improve efficiency .

Propiedades

IUPAC Name |

ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHNHBHTWHQDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.